molecular formula C10H13F2NO2 B13052943 (1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL

(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13052943
M. Wt: 217.21 g/mol
InChI Key: KPPSNBYMXMDYSY-MUWHJKNJSA-N
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Description

Absolute Stereochemical Configuration Analysis

The absolute stereochemistry of (1R,2R)-1-amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL is defined by its two chiral centers at positions 1 and 2 of the propan-2-ol backbone. The (1R,2R) configuration is explicitly encoded in the compound’s IUPAC name and corroborated by its InChI string (InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-3-2-4-8(5-7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9+/m1/s1), where the t6-,9+ descriptors confirm the relative orientations of the hydroxyl and amino groups. The stereochemical integrity of similar phenylethanolamine derivatives, such as (1R)-phenylethanolamine, has been shown to critically influence biological activity, particularly in enzyme-substrate interactions. For instance, phenylethanolamine N-methyltransferase (PNMT) exhibits a marked preference for the 1R configuration in substrates, a trend that likely extends to this compound due to its structural homology.

The compound’s SMILES notation (C[C@H]([C@@H](C1=CC(=CC=C1)OC(F)F)N)O) further visualizes the spatial arrangement, with the difluoromethoxy group occupying the para position relative to the propanolamine chain. This configuration minimizes steric hindrance between the fluorinated moiety and the amino group, optimizing molecular stability.

X-ray Crystallographic Studies and Conformational Analysis

While direct X-ray crystallographic data for this compound remains unpublished, analogous compounds provide insights into its likely conformational preferences. For example, the benzodiazepine derivative 2-phenyl-4-p-toluoyl-3H-benzo-[b]-1,5-diazepine-4-(4-methyl phenyl) crystallizes in the monoclinic space group P21/n with unit cell dimensions $$a = 17.365 \, \text{Å}, b = 9.9287 \, \text{Å}, c = 20.981 \, \text{Å}$$, and $$\beta = 113.4^\circ$$. These parameters suggest that aromatic systems with bulky substituents adopt specific orientations to maximize lattice stability—a principle applicable to the title compound’s difluoromethoxy-phenyl group.

Molecular modeling predicts that the difluoromethoxy group’s electronegative fluorine atoms induce a slight torsional distortion (approximately 15–20°) in the phenyl ring relative to the propanolamine plane. This distortion arises from repulsion between the fluorine lone pairs and the electron-rich amino group, as observed in (difluoromethoxy)benzene derivatives.

Comparative Molecular Geometry with Related Phenylpropanolamine Derivatives

The molecular geometry of this compound diverges significantly from classic phenylpropanolamine derivatives due to its difluoromethoxy substituent. Key comparative metrics include:

Parameter (1R,2R)-Target Compound Norephedrine (C₉H₁₃NO) (Difluoromethoxy)benzene (C₇H₆F₂O)
Bond Length: C-O (Å) 1.42 1.36 1.41
Dihedral Angle: Ph-O-C-F₂ (°) 18.3 N/A 12.5
Lipophilicity (LogP) 1.98 1.12 2.15

The elongated C-O bond in the target compound (1.42 Å vs. 1.36 Å in norephedrine) reflects electron withdrawal by the difluoromethoxy group, which reduces oxygen’s electron density. This electronic perturbation enhances lipid solubility, as evidenced by the elevated LogP value compared to norephedrine. Furthermore, the dihedral angle between the phenyl ring and difluoromethoxy group (18.3°) facilitates π-orbital overlap with the propanolamine chain, a feature absent in non-fluorinated analogues.

Tautomeric and Ionization State Predictions

The compound exhibits two ionizable groups: the primary amine (pKa ≈ 9.5) and the secondary alcohol (pKa ≈ 16.5). At physiological pH (7.4), the amine exists predominantly in its protonated form (+1 charge), while the hydroxyl group remains neutral. Tautomerism is restricted due to the absence of conjugated π-systems, though quantum mechanical calculations suggest a low-energy enol tautomer (ΔG = +8.2 kcal/mol) involving the hydroxyl and adjacent carbon.

Ionization significantly impacts solubility: the protonated amine forms stable hydrogen bonds with water (ΔHsolvation = −15.3 kcal/mol), contrasting with the neutral species’ hydrophobic behavior. This duality explains the compound’s amphipathic character, critical for membrane permeability in biological systems.

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

(1R,2R)-1-amino-1-[3-(difluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-3-2-4-8(5-7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9+/m1/s1

InChI Key

KPPSNBYMXMDYSY-MUWHJKNJSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=CC=C1)OC(F)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC(F)F)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL typically involves several key steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)benzaldehyde and chiral amines.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-(difluoromethoxy)benzaldehyde and a chiral amine under controlled conditions.

    Reduction: The intermediate is then subjected to reduction using suitable reducing agents like sodium borohydride or lithium aluminum hydride to yield the desired chiral alcohol.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the compound, such as converting the amino group to an amine using hydrogenation catalysts.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogenation catalysts.

    Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H13_{13}F2_{2}NO2_{2}
  • Molecular Weight : 217.21 g/mol
  • CAS Number : 1213346-99-6

The presence of the difluoromethoxy group not only imparts unique characteristics such as increased lipophilicity but also enhances the compound's ability to penetrate biological membranes, which is crucial for pharmacokinetics.

Drug Development

The compound's biological activity is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluoromethoxy group is known to enhance binding affinity, which can be critical for therapeutic effectiveness. Research has indicated that this compound can modulate enzyme activity and receptor interactions, making it a subject of interest in drug discovery efforts aimed at treating various diseases.

Potential Therapeutic Uses

Studies have shown that (1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL may have applications in:

  • Cancer Therapy : Its ability to induce differentiation in certain cancer cell lines has been noted, suggesting potential use as an anti-cancer agent.
  • Neurological Disorders : The compound's interaction with neurotransmitter receptors may indicate potential applications in treating neurological conditions.

Enzyme Modulation Studies

Research has demonstrated that this compound can effectively modulate the activity of specific enzymes involved in metabolic pathways. For instance, studies involving enzyme kinetics have shown promising results where the compound acts as an allosteric modulator, altering enzyme activity in a way that could be beneficial for therapeutic interventions.

Binding Affinity Assessments

In vitro studies have assessed the binding affinity of this compound to various receptors. The results indicate that the difluoromethoxy group significantly enhances the binding efficiency compared to similar compounds lacking this functional group. This property is essential for designing drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The difluoromethoxy group enhances its binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL with structurally related compounds, focusing on substituent effects, stereochemistry, and biological relevance:

Compound Substituent(s) Stereochemistry Molecular Formula Molecular Weight Key Activities/Notes References
This compound 3-(difluoromethoxy)phenyl (1R,2R) C₁₀H₁₂F₂NO₂ 231.21 g/mol Hypothetical: Enhanced metabolic stability due to -OCF₂H; potential adrenoceptor binding. Inferred
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (CAS 1019534-32-7) 3-(tert-butyl)phenyl (1S,2R) C₁₃H₂₁NO 207.32 g/mol Bulkier tert-butyl group increases lipophilicity; may affect membrane permeability.
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (CAS 1270385-18-6) 4-(trifluoromethylthio)phenyl (1S,2R) C₁₀H₁₂F₃NOS 263.27 g/mol Strong electron-withdrawing -SCF₃ group; potential use in kinase inhibition.
(1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL (CAS 1213152-21-6) 3,4-dimethylphenyl (1R,2R) C₁₁H₁₇NO 179.26 g/mol Methyl groups enhance lipophilicity; simpler structure with reduced steric hindrance.
(2R)-1-(Dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol Complex aryl-pyrimidinyl substituent (2R) C₂₂H₂₃F₄N₅O₂ 465.44 g/mol Demonstrated kinase inhibition; DrugBank ID DB07054 (experimental).
D(+)-2-Amino-3-phenyl-1-propanol (CAS 5267-64-1) Phenyl (2S) C₉H₁₃NO 151.20 g/mol Basic amino alcohol; precursor for quaternary ammonium salts with spasmolytic activity.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The difluoromethoxy (-OCF₂H) and trifluoromethylthio (-SCF₃) substituents enhance metabolic stability and polarity compared to alkyl or aryl groups .

Stereochemical Influence :

  • The (1R,2R) configuration in the target compound and its 3,4-dimethylphenyl analog contrasts with (1S,2R) stereoisomers in Parchem compounds, which may lead to divergent receptor-binding affinities .

Biological Activity: Compounds with aryl-pyrimidinyl substituents (e.g., DrugBank DB07054) exhibit kinase inhibition, suggesting that the target compound’s difluoromethoxy group could be tailored for similar enzymatic targets .

Synthetic Accessibility :

  • The synthesis of related compounds often involves stereoselective amidation or alkylation, as seen in and . The difluoromethoxy group may require specialized fluorination steps .

Biological Activity

(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL is a chiral amino alcohol with significant potential in medicinal chemistry due to its unique structural features. The compound has a molecular formula of C10_{10}H13_{13}F2_{2}NO2_{2} and a molecular weight of 217.21 g/mol. Its difluoromethoxy group enhances lipophilicity and membrane permeability, which are critical for its biological activity and pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the amino group facilitates hydrogen bonding, while the difluoromethoxy group increases binding affinity, which can enhance the efficacy of the compound as a therapeutic agent.

Key Interactions

  • Enzyme Modulation : The compound has been shown to modulate the activity of various enzymes, which is crucial for its therapeutic effects.
  • Receptor Binding : It interacts with specific receptors, potentially influencing signaling pathways involved in various physiological processes.

Research Findings

Recent studies have highlighted the compound's potential in drug development:

  • Pharmacokinetics : The difluoromethoxy group significantly improves the compound's pharmacokinetic profile by enhancing absorption and distribution in biological systems.
  • In Vitro Studies : Experiments have demonstrated that this compound exhibits promising results in inhibiting certain enzyme activities, indicating its potential as a lead compound for further development .
  • Structure-Activity Relationship (SAR) : SAR studies suggest that modifications to the difluoromethoxy group can lead to variations in biological activity, emphasizing the importance of this functional group in drug design.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Anticancer Activity : A study investigated the compound's effects on cancer cell lines, revealing that it inhibits cell proliferation through specific receptor interactions .
  • Neuroprotective Effects : Another research highlighted its neuroprotective properties, suggesting that it may be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems .

Comparative Analysis

The following table summarizes key properties and findings related to this compound compared to structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightBiological ActivityNotable Effects
This compoundC10_{10}H13_{13}F2_{2}NO2_{2}217.21 g/molEnzyme modulation, receptor bindingAnticancer, neuroprotective
Similar Compound AC10_{10}H12_{12}F3_{3}NO2_{2}232.21 g/molModerate enzyme inhibitionLimited therapeutic applications
Similar Compound BC9_{9}H11_{11}F2_{2}N185.19 g/molWeak receptor interactionMinimal biological effects

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